[(2-Bromo-6-methoxyphenyl)methyl](methyl)amine
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Overview
Description
(2-Bromo-6-methoxyphenyl)methylamine is an organic compound characterized by the presence of a bromine atom, a methoxy group, and a methylamine group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-6-methoxyphenyl)methylamine typically involves the bromination of 2-methoxybenzylamine followed by methylation. One common method includes:
Bromination: 2-Methoxybenzylamine is reacted with bromine in the presence of a suitable solvent such as acetic acid to introduce the bromine atom at the 2-position of the benzene ring.
Methylation: The resulting 2-bromo-6-methoxybenzylamine is then methylated using methyl iodide in the presence of a base like potassium carbonate to yield (2-Bromo-6-methoxyphenyl)methylamine.
Industrial Production Methods
Industrial production methods for (2-Bromo-6-methoxyphenyl)methylamine are similar to laboratory synthesis but are scaled up and optimized for efficiency. This often involves continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
(2-Bromo-6-methoxyphenyl)methylamine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methoxy group can be oxidized to a hydroxyl group or further to a carbonyl group under strong oxidizing conditions.
Reduction: The compound can be reduced to remove the bromine atom or to convert the methoxy group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Nucleophilic Substitution: Products include substituted amines, ethers, or thioethers.
Oxidation: Products include hydroxylated or carbonylated derivatives.
Reduction: Products include dehalogenated or demethylated compounds.
Scientific Research Applications
(2-Bromo-6-methoxyphenyl)methylamine has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly in the development of central nervous system (CNS) agents.
Material Science: Utilized in the preparation of polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of (2-Bromo-6-methoxyphenyl)methylamine depends on its application. In medicinal chemistry, it may interact with specific receptors or enzymes in the CNS, modulating their activity. The bromine and methoxy groups can influence the compound’s binding affinity and selectivity towards its molecular targets.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-6-methoxybenzylamine: Lacks the methyl group on the amine, which can affect its reactivity and biological activity.
2-Bromo-6-methoxyphenol: Contains a hydroxyl group instead of an amine, leading to different chemical properties and applications.
2-Bromo-6-methoxybenzoic acid: Contains a carboxyl group, making it more acidic and suitable for different types of reactions.
Uniqueness
(2-Bromo-6-methoxyphenyl)methylamine is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. This makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry research.
Properties
IUPAC Name |
1-(2-bromo-6-methoxyphenyl)-N-methylmethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO/c1-11-6-7-8(10)4-3-5-9(7)12-2/h3-5,11H,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUTKDSGWNKVBKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=C(C=CC=C1Br)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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